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Compound of Interest

Compound Name: NO-711ME

Cat. No.: B169952 Get Quote

This in-depth guide is designed for researchers, scientists, and drug development

professionals, providing a comprehensive overview of the use of NO-711 to investigate the

reuptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central

nervous system. This document details the pharmacological properties of NO-711,

experimental protocols for its use, and the signaling pathways it modulates.

Introduction to GABAergic Signaling and NO-711
Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the mammalian

central nervous system, crucial for regulating neuronal excitability.[1][2] GABAergic signaling is

terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and

surrounding glial cells, a process mediated by GABA transporters (GATs).[2][3][4] Disruptions in

GABAergic neurotransmission are implicated in various neurological and psychiatric disorders,

including epilepsy, anxiety, and sleep disorders.[4][5]

NO-711 (also known as NNC-711) is a potent and selective inhibitor of the GABA transporter 1

(GAT-1).[6][7][8] By blocking GAT-1, NO-711 increases the extracellular concentration of

GABA, thereby enhancing GABAergic neurotransmission.[4] This makes NO-711 an invaluable

pharmacological tool for studying the role of GAT-1 in physiological and pathological processes.

It is a derivative of guvacine and is known to cross the blood-brain barrier.[7][9][10]
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NO-711 exhibits high selectivity for the GAT-1 transporter subtype. The following tables

summarize its inhibitory potency across various transporter subtypes and preparations.

Table 1: Inhibitory Potency (IC₅₀) of NO-711 on GABA Transporters

Transporter
Subtype

IC₅₀ (µM) Species/System Reference

hGAT-1 0.04 Human [6]

rGAT-2 171 Rat [6]

hGAT-3 1700 Human [6]

hBGT-1 622 Human [6]

hGAT: human GABA transporter; rGAT: rat GABA transporter; hBGT: human betaine/GABA

transporter.

Table 2: Inhibitory Potency (IC₅₀) of NO-711 on GABA Uptake in Different Preparations

Preparation IC₅₀ (nM) Species Reference

Synaptosomal 47 Not Specified [8][11]

Neuronal Culture 1238 Not Specified [8][11]

Glial Culture 636 Not Specified [8][11]

Table 3: In Vivo Efficacy (ED₅₀) of NO-711 as an Anticonvulsant in Rodents
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Seizure Model ED₅₀ (mg/kg, i.p.) Species Reference

DMCM-induced

(clonic)
1.2 Not Specified [8]

Pentylenetetrazole

(tonic)
0.72 Mouse [8]

Pentylenetetrazole

(tonic)
1.7 Rat [8]

Audiogenic (clonic &

tonic)
0.23 Not Specified [8]

i.p.: intraperitoneal administration; DMCM: methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-

carboxylate.

Mechanism of Action and Signaling Pathways
NO-711's primary mechanism is the competitive inhibition of GAT-1. This blockage leads to an

accumulation of GABA in the extracellular space, prolonging its availability to bind to both

synaptic and extrasynaptic GABA receptors.
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Caption: Mechanism of NO-711 at the GABAergic synapse.

By inhibiting GAT-1, NO-711 enhances both phasic (synaptic) and tonic (extrasynaptic)

inhibition.[5][12] The increased ambient GABA can activate high-affinity extrasynaptic GABA-A

receptors, leading to a persistent inhibitory tone that modulates neuronal excitability.[12][13]

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when

investigating GABA reuptake with NO-711.

This protocol is used to determine the IC₅₀ of NO-711 on GAT-1.

Cell Culture: Culture HEK293 cells transiently or stably expressing the human GAT-1

transporter.

Preparation: Plate cells in appropriate multi-well plates. After 24 hours, wash the cells twice

with an uptake buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl,
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10 mM D-glucose).[14]

Inhibitor Pre-incubation: Pre-incubate the cells for 10-20 minutes at room temperature with

varying concentrations of NO-711 (e.g., from 1 nM to 100 µM).

GABA Incubation: Add a mixture of radio-labeled [³H]-GABA (e.g., 60 nM) and unlabeled

GABA (e.g., 25 µM) to the cells and incubate for a defined period (e.g., 8-30 minutes).[14]

Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

Quantification: Lyse the cells and measure the amount of [³H]-GABA taken up using a

scintillation counter.

Data Analysis: Plot the percentage of inhibition against the log concentration of NO-711 and

fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This protocol measures the effect of NO-711 on GABAergic currents.

Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) from rodents.

Recording Setup: Place the slice in a recording chamber continuously perfused with artificial

cerebrospinal fluid (aCSF) at physiological temperature.

Cell Identification: Identify target neurons (e.g., pyramidal cells) using differential interference

contrast (DIC) microscopy.

Patching: Obtain a whole-cell patch-clamp configuration.

Baseline Recording: Record baseline inhibitory postsynaptic currents (IPSCs) or tonic

currents. For tonic currents, a GABA-A receptor antagonist (e.g., bicuculline) can be applied

at the end of the experiment to reveal the magnitude of the tonic conductance.

NO-711 Application: Bath-apply NO-711 (e.g., 10 µM) and record the changes in IPSC

amplitude and decay kinetics, or in the holding current (for tonic currents).[12][15]

Data Analysis: Analyze the recorded currents to quantify changes in frequency, amplitude,

decay time of spontaneous IPSCs, or shifts in the holding current.
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This protocol measures extracellular GABA levels in the brain of a live animal.

Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a

microdialysis probe into the brain region of interest (e.g., hippocampus, thalamus).[16][17]

[18]

Perfusion: Perfuse the probe with a physiological solution (e.g., artificial CSF) at a low flow

rate (e.g., 1-2 µL/min).

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular

intervals (e.g., every 5-20 minutes).[16][19]

Drug Administration: Administer NO-711 systemically (e.g., via intraperitoneal injection) or

locally through the microdialysis probe.[17]

Sample Collection: Continue collecting dialysate samples to measure the change in GABA

concentration over time.

GABA Analysis: Analyze the GABA concentration in the dialysates using high-performance

liquid chromatography (HPLC) with fluorescence or electrochemical detection.[16][18]

Data Analysis: Express the post-injection GABA levels as a percentage of the baseline

concentration and plot against time.

Experimental Workflow
A logical workflow is essential for the comprehensive investigation of a GAT inhibitor like NO-

711. The following diagram illustrates a typical research pipeline.
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Caption: Workflow for investigating a GAT inhibitor.
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Conclusion
NO-711 is a powerful and selective pharmacological tool for dissecting the role of GAT-1-

mediated GABA reuptake in the central nervous system. Its utility spans from fundamental in

vitro characterization of GABAergic synapses to in vivo studies of complex behaviors and

disease models.[8][20] The experimental protocols and workflows detailed in this guide provide

a robust framework for researchers aiming to investigate the intricacies of GABAergic signaling

and to explore the therapeutic potential of GAT-1 inhibition.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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